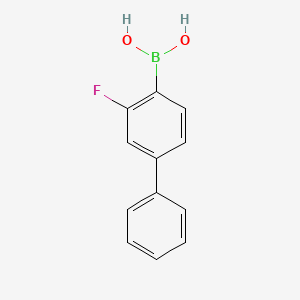![molecular formula C12H9N3S B1358657 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione CAS No. 933242-89-8](/img/structure/B1358657.png)
2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione (PPT) is a heterocyclic compound that has gained attention in recent years due to its potential applications in the fields of medicine, chemistry, and biotechnology. PPT has been studied for its ability to act as an antioxidant and to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in drug design and synthesis.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivatives 2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione serves as a foundational chemical structure for synthesizing various heterocyclic compounds. Researchers have developed methods to synthesize derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings by reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate and other compounds with one or two reactive sites. These processes yield 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines, demonstrating the versatility of this compound in creating complex molecular architectures (Tsizorik et al., 2018).
Antimicrobial Activity The thione and its derivatives exhibit promising antimicrobial properties. For instance, certain 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines have been synthesized, showing significant antibacterial activity against strains like S. aureus and M. luteum, and antifungal activity against A. niger. This highlights the potential of these compounds in developing new antimicrobial agents (Hrynyshyn et al., 2019).
Cancer Research Compounds based on this compound have been explored for their anticancer potential. Derivatives like 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione have demonstrated the ability to selectively inhibit the growth of H322 lung cancer cells through apoptosis induction, suggesting a targeted approach for cancer therapy (Lv et al., 2012).
Chemical Synthesis and Modification The compound and its variants serve as key intermediates in the synthesis of complex molecules. Techniques like palladium-catalyzed carbonylation and Suzuki–Miyaura cross-coupling have been employed to create 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines, showcasing the adaptability of this chemical scaffold in facilitating diverse synthetic strategies (Hrynyshyn et al., 2019).
Mecanismo De Acción
Target of Action
2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives are known to exhibit various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-Phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound interacts with proteins involved in the regulation of cell cycle and apoptosis, thereby influencing cell proliferation and survival .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in lung adenocarcinoma cell lines . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of kinases by binding to their ATP-binding sites . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of the compound . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the cell . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . The localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
Propiedades
IUPAC Name |
2-phenyl-5H-pyrazolo[1,5-a]pyrazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-8H,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMSDCBTNPFKEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CNC(=S)C3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)
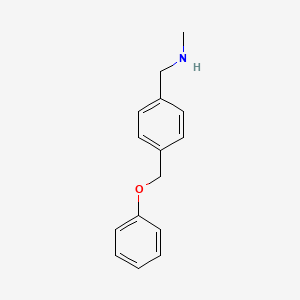
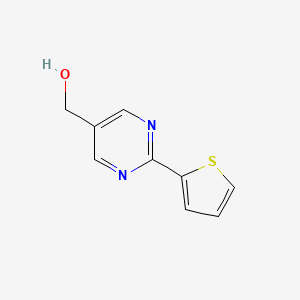
![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)
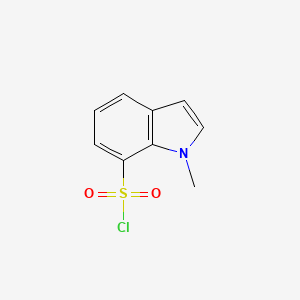
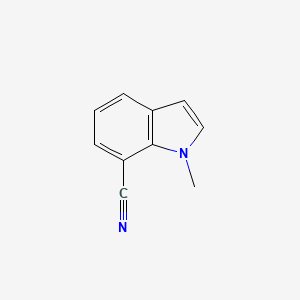

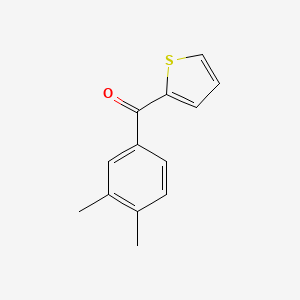
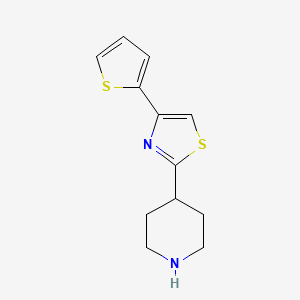
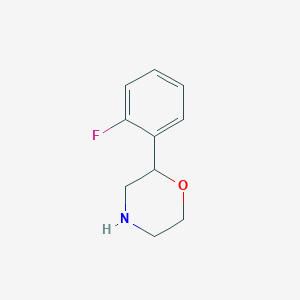
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

